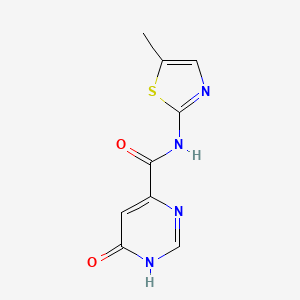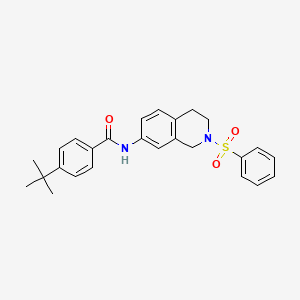
4-(tert-butyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to 4-(tert-butyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide often involves Pummerer-type cyclization, highlighting methods to achieve compounds with similar structures through the cyclization of N-aryl-N-[(phenylsulfinyl)propyl]formamides utilizing the Pummerer reaction as a key step (Toda, Sakagami, & Sano, 1999). Moreover, the synthesis can be enhanced by the use of boron trifluoride diethyl etherate, which facilitates the cyclization process, leading to the desired cyclized products (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated through techniques like X-ray diffraction analysis, confirming the structure by various spectroscopic methods including 1H and 13C NMR, IR spectroscopy, and mass spectrometry. For instance, compounds like 5,7-Di(tert-butyl)-2-(8-methanesulfonyloxyquinolin-2-yl)-1,3-tropolone have been structurally characterized, providing insights into the spatial arrangement and bonding patterns that are crucial for understanding the behavior of 4-(tert-butyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide derivatives (Mikhailov, Kolodina, Dushenko, Tkachev, Aldoshin, & Minkin, 2016).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, including those mediated by visible light-promotion or catalyzed by specific catalysts like fac-Ir(ppy)3, leading to the formation of heterocyclic derivatives with sulfonylmethyl groups (Liu, Cong, Liu, & Sun, 2016). These reactions often result in compounds with significant biological activity or provide key intermediates for further chemical transformations.
科学的研究の応用
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds have provided valuable insights into their potential applications. For instance, unexpected by-products in synthetic procedures have led to the discovery of compounds with unique structural features and potential applications in material science or as precursors for further chemical modifications (Jian-Feng Zheng et al., 2008). The detailed structural analysis, including hydrogen bonding and dihedral angles, contributes to understanding the molecular conformation and its implications for reactivity and interaction with biological targets.
Asymmetric Synthesis
Research into asymmetric synthesis using related chemical frameworks has shown significant progress. The successful employment of chiral t-butylsulfinamide for the stereoselective synthesis of tetrahydroisoquinoline alkaloids highlights the potential of these compounds in producing chiral drug intermediates and other biologically active molecules (Y. V. Reddy et al., 2017). This approach underscores the importance of such compounds in medicinal chemistry, especially in the synthesis of natural products and pharmaceuticals.
Cyclization Reactions
The Pummerer-type cyclization reaction has been utilized to improve the synthesis of chiral tetrahydroisoquinolines, demonstrating the versatility of related sulfonamide structures in facilitating complex chemical transformations (T. Saitoh et al., 2003). These findings are crucial for the development of new synthetic methodologies in organic chemistry, potentially leading to the discovery of novel therapeutic agents.
Novel Synthetic Routes
Innovative methods for synthesizing arylsulfonylquinoline derivatives, which play significant roles as pharmaceutical drugs, have been developed. These methods, involving tert-butyl hydroperoxide mediated cycloaddition, offer straightforward routes to form crucial bonds and rings in one step, highlighting the chemical's utility in drug synthesis and development (Liangliang Zhang et al., 2016).
Safety and Hazards
特性
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c1-26(2,3)22-12-9-20(10-13-22)25(29)27-23-14-11-19-15-16-28(18-21(19)17-23)32(30,31)24-7-5-4-6-8-24/h4-14,17H,15-16,18H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXQEJYWJWJTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

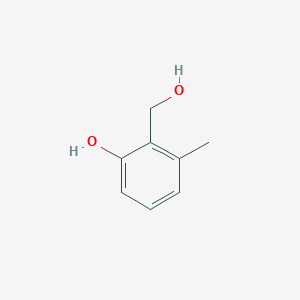
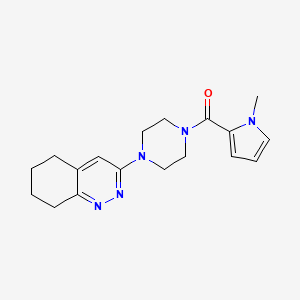
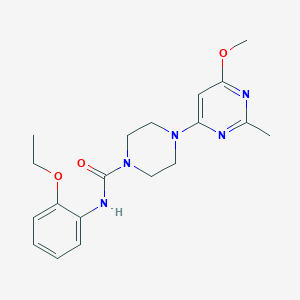
![ethyl 2-methyl-4-thioxo-10-vinyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2484375.png)
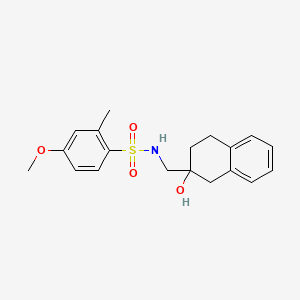
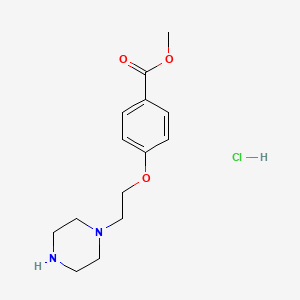
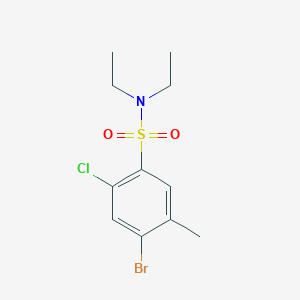
![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2484383.png)
![1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2484384.png)
![4-Methyl-N-[2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2484386.png)
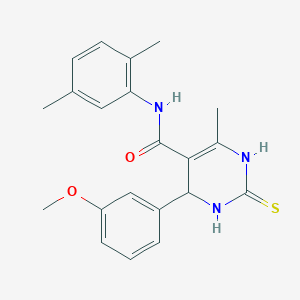
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2484388.png)
![N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2484389.png)
